molecular formula C6H4BrNS B1374436 3-Bromo-5-methylthiophene-2-carbonitrile CAS No. 651034-29-6

3-Bromo-5-methylthiophene-2-carbonitrile

Cat. No.: B1374436
CAS No.: 651034-29-6
M. Wt: 202.07 g/mol
InChI Key: WONRKQFJBPVWRL-UHFFFAOYSA-N
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Description

3-Bromo-5-methylthiophene-2-carbonitrile is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom at the third position, a methyl group at the fifth position, and a nitrile group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-carbonitrile typically involves the bromination of 5-methylthiophene-2-carbonitrile. This can be achieved using brominating agents such as N-bromosuccinimide in the presence of a catalyst like benzoyl peroxide . The reaction conditions generally include:

  • Solvent: Chloroform or carbon tetrachloride
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete bromination

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Substituted thiophenes with various functional groups
  • Coupled products with extended conjugation
  • Oxidized or reduced thiophene derivatives

Comparison with Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 3-Bromo-2-methylthiophene

Comparison: 3-Bromo-5-methylthiophene-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the thiophene ring. This combination enhances its reactivity and potential for diverse chemical transformations compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

3-bromo-5-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRKQFJBPVWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739804
Record name 3-Bromo-5-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651034-29-6
Record name 3-Bromo-5-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methylthiophene-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 3-bromo-5-methyl-2-thiophenecarboxaldehyde (500 mg) in water (10 ml) was added hydroxylamine-O-sulfonic acid (330 mg). The mixture was heated to 50° C. for 12 h and allowed to cool. The mixture was then extracted with ethyl acetate (3×50 ml). The combined organic layers were washed (brine), dried (MgSO4), filtered and evaporated to leave the sub-title compound (410 mg) as a brown solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step Two

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